CYP2A6 Inhibitory Potency of 4-Methoxybenzofuran versus Methoxalen and Menthofuran: A Direct Head-to-Head Comparison
In a head-to-head CYP2A6 inhibition study, 4-methoxybenzofuran (the target compound's core scaffold lacking only the 5-formyl group) demonstrated an IC₅₀ of 2.20 µM against human CYP2A6. This potency was compared directly with the clinical furocoumarin methoxalen (IC₅₀ = 0.47 µM) and the natural monoterpenoid menthofuran (IC₅₀ = 1.27 µM) within the same assay system [1]. The study further demonstrated that this benzofuran derivative exhibits greater selectivity for CYP2A6 than either methoxalen or menthofuran, making it a preferred lead scaffold for CYP2A6-targeted inhibitor design aimed at reducing smoking behavior and tobacco-related carcinogen activation [1]. The 5-carboxaldehyde analog (the target compound) serves as the direct synthetic precursor for generating oximes, hydrazones, and other derivatives that can further modulate this CYP2A6 inhibitory activity, as the aldehyde handle enables chemoselective conjugation not possible with the unsubstituted 4-methoxybenzofuran alone [2].
| Evidence Dimension | Inhibitory activity against human cytochrome P450 2A6 (CYP2A6) |
|---|---|
| Target Compound Data | 4-Methoxybenzofuran IC₅₀ = 2.20 µM |
| Comparator Or Baseline | Methoxalen IC₅₀ = 0.47 µM; Menthofuran IC₅₀ = 1.27 µM |
| Quantified Difference | 4-Methoxybenzofuran is approximately 4.7-fold less potent than methoxalen and 1.7-fold less potent than menthofuran but exhibits superior CYP2A6 selectivity |
| Conditions | In vitro enzymatic assay using human microsomal CYP2A6; published in Chem Pharm Bull (Tokyo) 2013;61(10):997-1001 |
Why This Matters
The quantifiable CYP2A6 inhibitory activity and enhanced selectivity of the 4-methoxybenzofuran scaffold provide a validated starting point for medicinal chemistry programs targeting nicotine addiction and tobacco-related cancers, with the 5-carboxaldehyde derivative offering a direct synthetic handle for further SAR exploration.
- [1] Yamaguchi Y, Akimoto I, Motegi K, Yoshimura T, Wada K, Nishizono N, Oda K. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions: benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6. Chem Pharm Bull (Tokyo). 2013;61(10):997-1001. doi:10.1248/cpb.c12-00872. PMID: 23902929. View Source
- [2] Molaid. 4-Methoxybenzofuran-5-carbaldehyde oxime. Upstream原料: 4-methoxybenzofuran-5-carbaldehyde (CAS 339366-83-5). View Source
